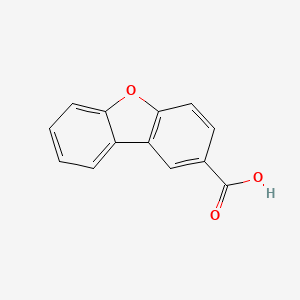
Acide 2-dibenzofurancarboxylique
Vue d'ensemble
Description
2-Dibenzofurancarboxylic acid is a chemical compound that is part of the dibenzofuran family. While the provided papers do not directly discuss 2-dibenzofurancarboxylic acid, they do provide insights into related compounds and their synthesis, properties, and applications. For instance, compounds such as 2,3-dihydrobenzofuran-2-carboxylic acids have been studied for their potential as PPARalpha agonists with hypolipidemic activity .
Synthesis Analysis
The synthesis of related dibenzofuran derivatives has been explored through various methods. One approach involves the rhodium-catalyzed intramolecular C-H arylation of 2-aryloxybenzoic acids, which results in high yields of dibenzofuran derivatives . Another method includes a one-pot synthesis of 2-arylbenzofuran-3-carboxylic acids via Cu-catalyzed consecutive hydroxylation and aerobic oxidative cycloetherification under microwave conditions . Additionally, a metal-free coupling reaction between 2-vinylphenols and carboxylic acids has been developed to synthesize 3-acyloxy-2,3-dihydrobenzofurans . A novel electrochemical sequential aryl radical cyclization-carboxylation of 2-allyloxybromobenzenes has also been used to synthesize 2,3-dihydrobenzofuran-3-ylacetic acids .
Molecular Structure Analysis
The molecular structure of dibenzofuran derivatives can be complex and is often elucidated using various analytical techniques. For example, the structure of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid was determined using NMR, ESI-MS, FT-IR, and single-crystal X-ray diffraction . These techniques are crucial for confirming the identity of synthesized compounds and for understanding their molecular interactions.
Chemical Reactions Analysis
Dibenzofuran derivatives can undergo a variety of chemical reactions. The papers provided discuss several reactions, including decarbonylation , cycloetherification , and radical cyclization-carboxylation . These reactions are important for the synthesis of dibenzofuran derivatives with specific functional groups that may confer desired biological activities or physical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of dibenzofuran derivatives are influenced by their molecular structure. While the provided papers do not detail the properties of 2-dibenzofurancarboxylic acid specifically, they do mention properties of related compounds. For example, certain 2,3-dihydrobenzofuran-2-carboxylic acids display excellent cholesterol- and triglyceride-lowering activity in animal models . The presence of specific functional groups, such as hydroxyl or carboxylic acid groups, can significantly affect the solubility, reactivity, and biological activity of these compounds.
Applications De Recherche Scientifique
Applications pharmaceutiques
Acide 2-dibenzofurancarboxylique : est un dérivé du benzofurane, une classe de composés connus pour leurs fortes activités biologiques. Ces activités incluent les propriétés antitumorales, antibactériennes, antioxydantes et antivirales . En tant que tels, ils sont considérés comme des composés de tête potentiels pour les médicaments naturels. Par exemple, les composés benzofuraniques ont été utilisés dans le développement d'agents anticancéreux et de médicaments contre l'hépatite C .
Synthèse organique
Dans le domaine de la synthèse organique, l'this compound peut servir de précurseur ou d'intermédiaire. Son groupe carboxyle est hautement réactif, ce qui le rend adapté à diverses réactions chimiques telles que la substitution, l'élimination et le couplage . Cette polyvalence permet la synthèse de molécules organiques complexes.
Nanotechnologie
Le groupe acide carboxylique présent dans l'this compound trouve des applications en nanotechnologie. Il peut contribuer à la modification de surface des nanoparticules et des nanostructures telles que les nanotubes de carbone et le graphène . Cette modification favorise la dispersion et l'incorporation dans les nanomatériaux polymères, améliorant ainsi leurs propriétés et leurs applications.
Chimie des polymères
Les acides carboxyliques, y compris l'this compound, sont utilisés en chimie des polymères comme monomères, additifs et catalyseurs . Ils contribuent à la création de polymères synthétiques ou naturels présentant des caractéristiques spécifiques adaptées à diverses applications industrielles.
Chimie médicinale
Le noyau benzofurane de l'this compound est une unité structurale fondamentale dans de nombreux médicaments naturels biologiquement actifs et matières premières chimiques synthétiques . Sa présence dans des produits naturels importants et des candidats médicaments cliniques souligne son importance en chimie médicinale.
Orientations Futures
2-Dibenzofurancarboxylic acid is attracting increasing attention because of its potential applications as a sustainable substitute to petroleum-derived terephthalic acid for the production of bio-based polymers, such as poly(ethylene 2,5-furandicarboxylate) (PEF) . It has shown potential in various fields of research and applications.
Mécanisme D'action
Mode of Action
It’s known that the compound is involved in the catalytic mechanism of certain enzymes . For instance, it’s been found that a tyrosine residue controls the entry and exit of the substrate/product during reversible reactions .
Biochemical Pathways
It’s known that the compound can be synthesized from dibenzofuran through co-metabolic degradation in a lateral dioxygenation pathway .
Pharmacokinetics
It’s been suggested that the compound has high gastrointestinal absorption and is a potential inhibitor of the cyp1a2 enzyme . These properties could impact the compound’s bioavailability.
Result of Action
It’s been suggested that benzofuran derivatives may have immune-enhancing and anti-tumor properties .
Propriétés
IUPAC Name |
dibenzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKPZVGCVIWBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329104 | |
| Record name | 2-Dibenzofurancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22439-48-1 | |
| Record name | 2-Dibenzofurancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




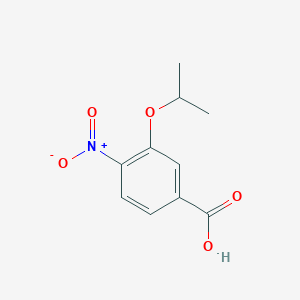
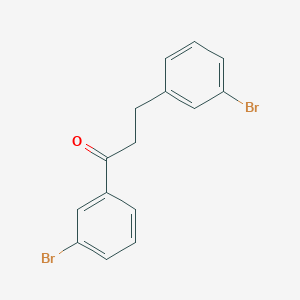
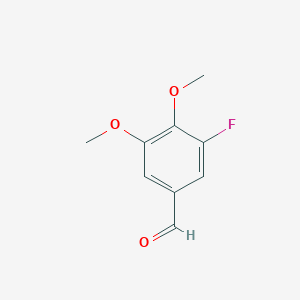



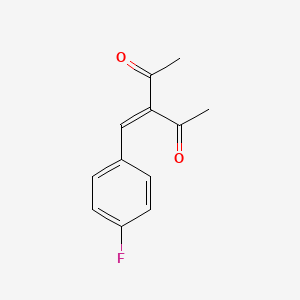
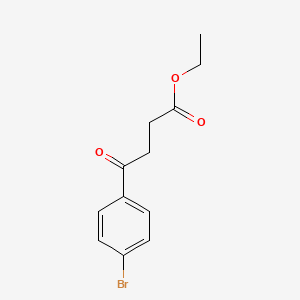
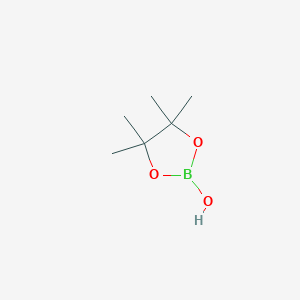
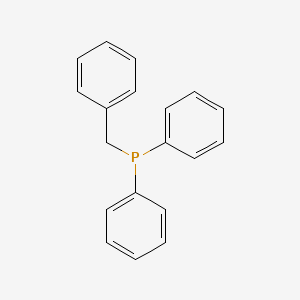
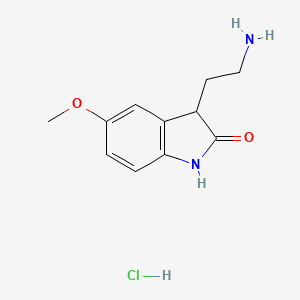
![2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one](/img/structure/B1330787.png)